molecular formula C13H8BF2NO B12594022 (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid CAS No. 872495-72-2

(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid

Cat. No.: B12594022
CAS No.: 872495-72-2
M. Wt: 243.02 g/mol
InChI Key: OMCSLFVSHAHLGF-UHFFFAOYSA-N
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Description

(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-cyanophenyl group and a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-cyanophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained between 80-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and maximize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)(2,5-difluorophenyl)borinic acid in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This is followed by the formation of a carbon-carbon bond between the phenyl groups. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenylboronic acid
  • 2,5-Difluorophenylboronic acid
  • Phenylboronic acid

Uniqueness

(4-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both a cyano group and two fluorine atoms on the phenyl rings. This combination imparts distinct electronic properties, making it highly effective in specific cross-coupling reactions compared to its analogs .

Properties

CAS No.

872495-72-2

Molecular Formula

C13H8BF2NO

Molecular Weight

243.02 g/mol

IUPAC Name

(4-cyanophenyl)-(2,5-difluorophenyl)borinic acid

InChI

InChI=1S/C13H8BF2NO/c15-11-5-6-13(16)12(7-11)14(18)10-3-1-9(8-17)2-4-10/h1-7,18H

InChI Key

OMCSLFVSHAHLGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#N)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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